molecular formula C8H12BrN3O B7873292 4-bromo-1-(oxan-4-yl)-1H-pyrazol-5-amine

4-bromo-1-(oxan-4-yl)-1H-pyrazol-5-amine

Cat. No.: B7873292
M. Wt: 246.10 g/mol
InChI Key: KOVIOXCUGYLWNQ-UHFFFAOYSA-N
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Description

4-bromo-1-(oxan-4-yl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C8H11BrN2O It is a brominated pyrazole derivative that features an oxane ring, making it a unique structure in the realm of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(oxan-4-yl)-1H-pyrazol-5-amine typically involves the bromination of a pyrazole precursor followed by the introduction of the oxane ring. One common method includes the reaction of 4-bromo-1H-pyrazole with oxan-4-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(oxan-4-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in solvents like ethanol or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a new amine derivative, while oxidation might produce a corresponding oxide.

Scientific Research Applications

4-bromo-1-(oxan-4-yl)-1H-pyrazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Chemistry: Used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-(oxan-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The oxane ring and bromine atom play crucial roles in its binding affinity and specificity, allowing it to interact with target proteins effectively.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-(oxan-4-yl)-1H-1,2,3-triazole: Similar in structure but contains a triazole ring instead of a pyrazole ring.

    4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole: Similar but with a methyl group attached to the pyrazole ring.

Uniqueness

4-bromo-1-(oxan-4-yl)-1H-pyrazol-5-amine is unique due to its specific combination of a brominated pyrazole ring and an oxane ring. This combination imparts distinct chemical properties, such as enhanced reactivity and specific binding capabilities, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-bromo-2-(oxan-4-yl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O/c9-7-5-11-12(8(7)10)6-1-3-13-4-2-6/h5-6H,1-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVIOXCUGYLWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C(=C(C=N2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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